Acetylthiamine

Übersicht

Beschreibung

It is a water-soluble compound with the molecular formula C14H19ClN4O2S and a molecular weight of 342.84 g/mol . Acetylthiamine is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Wirkmechanismus

Target of Action

Acetylthiamine, a derivative of thiamine (vitamin B1), primarily targets enzymes involved in carbohydrate metabolism . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Mode of Action

The mode of action of this compound involves its conversion into active forms known as phosphorylated thiamine derivatives . These active forms interact with their targets, leading to changes in cellular processes. For instance, it is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the synthesis of acetylcholine, a neurotransmitter, by intervening twice in its synthesis: first in the mitochondria in the decarboxylation of pyruvic acid, then in the cytoplasm in the decarboxylation of citric acid . Moreover, it is involved in the acetyl CoA pathway, which is considered ancient and is used by organisms for H2-dependent carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, like that of thiamine, involves both active and passive absorption processes . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . The pharmacokinetics of thiamine is modulated by OCT1 genotype, which affects thiamine transport .

Result of Action

The result of this compound’s action at the molecular and cellular level is the facilitation of acetylcholinergic neurotransmission . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction of this compound with amines and thiols has been studied under conditions as near as possible to those in the living organism . Additionally, the acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride has been reported .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetylthiamine can be synthesized through the acetylation of thiamine. The process involves the reaction of thiamine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetylthiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiamine disulfide.

Reduction: It can be reduced back to thiamine under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Thiamine disulfide

Reduction: Thiamine

Substitution: Various thiamine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetylthiamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is used in studies related to enzyme activity and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects in treating thiamine deficiency and related disorders.

Industry: This compound is used in the formulation of dietary supplements and fortified foods

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiamine (Vitamin B1)

- Thiamine Monophosphate (TMP)

- Thiamine Pyrophosphate (TPP)

- Benfotiamine

- Oxythiamine

- Neopyrithiamine

- Allithiamine

- Cocarboxylase

- Tetrahydrothiamine

- Dihydrothiamine

Uniqueness

Acetylthiamine is unique due to its acetyl group, which enhances its stability and bioavailability compared to thiamine. This modification allows for better absorption and utilization in the body, making it a valuable compound for research and therapeutic applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and ability to act as a precursor to thiamine diphosphate make it an important tool in research and potential therapeutic agent for thiamine-related disorders.

Biologische Aktivität

Acetylthiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention in scientific research due to its distinct biological activities and mechanisms. This article explores its biological activity, synthesis, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

This compound is synthesized through various methods, primarily involving the reaction of thiamine with acetic anhydride or acetyl chloride in the presence of catalysts. These reactions yield this compound with enhanced stability and bioavailability compared to thiamine itself. The acetyl group contributes to its unique chemical reactivity, influencing its interaction with biological systems.

This compound primarily targets enzymes involved in carbohydrate metabolism. Upon entering the body, it is converted into active forms known as phosphorylated thiamine derivatives, which play crucial roles in several biochemical pathways:

- Synthesis of Acetylcholine : this compound intervenes in the synthesis of acetylcholine, a vital neurotransmitter, by participating in the decarboxylation processes of pyruvic acid and citric acid.

- Thiamine Transport : It competes with thiamine for transport across biological membranes such as the blood-brain barrier, potentially affecting thiamine-dependent enzyme activity.

Pharmacokinetics

The pharmacokinetics of this compound resemble those of thiamine, involving both active and passive absorption processes. Its modified structure allows for improved absorption and utilization within the body, making it a valuable compound for therapeutic applications.

1. Enzyme Modulation

This compound has been shown to influence the activity of thiamine-dependent enzymes. For instance, studies indicate that it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby impacting energy production at the cellular level.

2. Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties by enhancing acetylcholine synthesis. This is particularly relevant in conditions associated with cognitive decline where thiamine deficiency plays a role.

3. Induction of Thiamine Deficiency

By competing for transport mechanisms, this compound can induce thiamine deficiency-like states in experimental models. This property is utilized to study the physiological consequences of thiamine deficiency on cellular functions and metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Thiamine Transport : A study utilizing radiolabeled this compound demonstrated its uptake and distribution across various tissues, highlighting its role in thiamine transport mechanisms.

- Therapeutic Applications : Research has investigated its potential as a prodrug for thiamine delivery, suggesting that it could improve therapeutic outcomes in conditions linked to thiamine deficiency.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Unique Features | Therapeutic Applications |

|---|---|---|

| This compound | Enhanced stability and bioavailability | Potential prodrug for thiamine delivery |

| Thiamine (Vitamin B1) | Essential nutrient for carbohydrate metabolism | Treatment of thiamine deficiency |

| Thiamine Pyrophosphate | Active cofactor for several enzymes | Critical for energy metabolism |

| Benfotiamine | Fat-soluble form improving absorption | Neuropathic pain management |

Eigenschaften

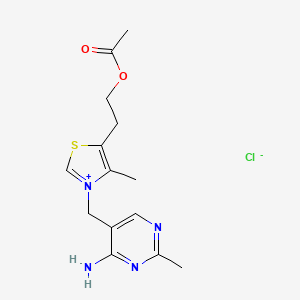

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHYYQFAKJDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955730 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-28-1 | |

| Record name | Acetylthiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.